molecular formula C13H15NO3S B2497633 Methyl (2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)carbamate CAS No. 1903860-68-3

Methyl (2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)carbamate

Cat. No. B2497633
CAS RN: 1903860-68-3
M. Wt: 265.33
InChI Key: PWGUCKMUHUSKPZ-UHFFFAOYSA-N
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Description

Benzo[b]thiophene is a heterocyclic compound . It’s a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized by various methods such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions between different compounds .


Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives can be determined by techniques such as multinuclear NMR spectroscopy and elemental analysis .


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, they can display major absorption bands that are assigned to π–π* transitions .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene derivatives can vary. For example, they can exhibit photoluminescence emissions under certain conditions .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Methyl (2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)carbamate, also known as MTBC, exhibits potential as a biologically active compound. Researchers have explored its use in drug development due to its diverse effects. Some notable applications include:

Organic Electronics and Semiconductors

Thiophene derivatives, including MTBC, play a crucial role in organic electronics. Here’s how:

Corrosion Inhibition

Thiophene derivatives find applications in industrial chemistry, particularly as corrosion inhibitors. MTBC-based compounds could protect metals from corrosion in various environments .

Antimicrobial Properties

MTBC and its analogs exhibit antimicrobial effects. These compounds may be explored for their potential in combating bacterial and fungal infections .

Cardiovascular Health

MTBC derivatives have been associated with cardiovascular benefits:

    Antihypertensive Properties: Some thiophene-containing compounds, including MTBC, show antihypertensive effects. These could be relevant in managing high blood pressure .

    Anti-Atherosclerotic Effects: MTBC analogs may contribute to preventing or slowing down atherosclerosis, a condition characterized by plaque buildup in arteries .

Other Applications

Abedinifar, F., Babazadeh Rezaei, E., Biglar, M., Larijani, B., Hamedifar, H., Ansari, S., & Mahdavi, M. (2021). Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012–2020 literature. Molecular Diversity, 25(4), 2571–2604. Link

Mechanism of Action

While the mechanism of action of “Methyl (2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)carbamate” is not specifically known, thiophene derivatives have been found to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

Thiophene-based analogs have been a topic of interest for medicinal chemists due to their potential biological activities . They play a vital role in the development of advanced compounds with a variety of biological effects .

properties

IUPAC Name

methyl N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S/c1-13(16,8-14-12(15)17-2)11-7-9-5-3-4-6-10(9)18-11/h3-7,16H,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGUCKMUHUSKPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)OC)(C1=CC2=CC=CC=C2S1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)carbamate

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